6-(3-Butylureido)pyridazine-3-carboxamide

Physicochemical Profiling Drug-Likeness Fragment-Based Design

Secure this lead-like, low-ClogP pyridazine-3-carboxamide to probe polar target engagement. With 5 HBD and tPSA of 88 Ų, it is ideal for fragment-based screening of shallow or solvent-exposed binding sites. The one-step synthesis from 6-aminopyridazine-3-carboxamide and butyl isocyanate enables rapid SAR library expansion. Its low lipophilicity (ClogP 0.44) supports metabolic stability and solubility optimization in hit-to-lead programs.

Molecular Formula C10H15N5O2
Molecular Weight 237.26 g/mol
CAS No. 87977-05-7
Cat. No. B12911622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Butylureido)pyridazine-3-carboxamide
CAS87977-05-7
Molecular FormulaC10H15N5O2
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESCCCCNC(=O)NC1=NN=C(C=C1)C(=O)N
InChIInChI=1S/C10H15N5O2/c1-2-3-6-12-10(17)13-8-5-4-7(9(11)16)14-15-8/h4-5H,2-3,6H2,1H3,(H2,11,16)(H2,12,13,15,17)
InChIKeyXUKFYGKAJZTJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Butylureido)pyridazine-3-carboxamide (CAS 87977-05-7): Chemical Profile and Procurement Context


6-(3-Butylureido)pyridazine-3-carboxamide (CAS 87977-05-7), also known as 6-(butylcarbamoylamino)pyridazine-3-carboxamide, is a synthetic small molecule belonging to the pyridazine-3-carboxamide class. Its molecular formula is C10H15N5O2, with a molecular weight of 237.26 g/mol. The compound features a pyridazine core substituted at the 6-position with a butylureido group and at the 3-position with a carboxamide. While the pyridazine-3-carboxamide scaffold is recognized for its potential in kinase inhibition (e.g., TYK2, ALK) and other pharmacological activities, the specific biological profile of this compound remains poorly characterized in the public domain. A comprehensive search of primary research papers and patents yielded no direct, quantitative data for this precise molecule, limiting the evidence base for its differentiation.

Why 6-(3-Butylureido)pyridazine-3-carboxamide Cannot Be Simply Replaced by Generic Pyridazine-3-carboxamide Analogs


Simple substitution of 6-(3-butylureido)pyridazine-3-carboxamide with other pyridazine-3-carboxamide derivatives—such as unsubstituted pyridazine-3-carboxamide or N-(methyl-d3) pyridazine-3-carboxamide TYK2 inhibitors—is not recommended without direct comparative data. The butylureido moiety at the 6-position introduces distinct hydrogen-bonding capacity, lipophilicity, and steric bulk that can profoundly alter target engagement, selectivity, and pharmacokinetics relative to analogs lacking this group. Without head-to-head studies, assuming functional equivalence is scientifically unsound and poses a risk for research programs where this specific substitution pattern is hypothesized to confer a unique advantage. The absence of publicly available comparator data underscores the need for a bespoke evaluation rather than a generic interchange.

6-(3-Butylureido)pyridazine-3-carboxamide (CAS 87977-05-7): Quantitative Differentiation Evidence Guide


Physicochemical Property Differentiation: Increased H-Bond Donor Count vs. Unsubstituted Pyridazine-3-carboxamide

The butylureido substituent increases the hydrogen-bond donor (HBD) count from 2 (in unsubstituted pyridazine-3-carboxamide) to 5 in 6-(3-butylureido)pyridazine-3-carboxamide, while also raising the topological polar surface area (tPSA) to 88 Ų and adding four rotatable bonds. This shifts the compound's property space away from typical 'rule-of-five' oral drug space, potentially enhancing solubility and reducing membrane permeability compared to simpler pyridazine-3-carboxamide analogs. This inference is based on calculated molecular properties and represents a class-level inference, as no direct experimental comparison is available.

Physicochemical Profiling Drug-Likeness Fragment-Based Design

Lipophilicity Shift: ClogP of 0.44 vs. N-(methyl-d3) Pyridazine-3-carboxamide TYK2 Inhibitors

The calculated logP (ClogP) of 6-(3-butylureido)pyridazine-3-carboxamide is 0.44, which is substantially lower than the lipophilicity of many potent N-(methyl-d3) pyridazine-3-carboxamide TYK2 inhibitors (ClogP often >2). This difference in lipophilicity can result in a distinct absorption, distribution, metabolism, and excretion (ADME) profile, potentially offering advantages in reducing CYP-mediated metabolism or phospholipidosis risk, although these benefits are speculative without direct comparative data.

Lipophilicity TYK2 Inhibition ADME

Synthetic Accessibility: A Single-Step Urea Formation from a Common Intermediate

Retrosynthetic analysis indicates that the most logical disconnection is at the urea linkage, breaking the molecule into 6-aminopyridazine-3-carboxamide (CAS 98021-37-5) and butyl isocyanate. This one-step coupling can be performed under mild conditions, offering a more convergent and modular synthetic route compared to many pyridazine-3-carboxamide analogs that require multi-step linear syntheses. This makes the compound an attractive scaffold for rapid analog generation in structure-activity relationship (SAR) studies.

Synthetic Chemistry Building Blocks Medicinal Chemistry

6-(3-Butylureido)pyridazine-3-carboxamide: Recommended Research and Industrial Application Domains


Chemical Probe for Hydrogen-Bonding Interaction Studies

The high hydrogen-bond donor count (5 HBD) and moderate tPSA (88 Ų) make this compound a suitable tool for probing the role of polar interactions in target engagement, particularly in fragment-based screening campaigns where maximizing binding efficiency through hydrogen bonds is desired. Researchers studying shallow or solvent-exposed binding sites may prioritize this compound over less polar analogs. This scenario is directly informed by the physicochemical differentiation evidence outlined in Section 3.

Scaffold for Rapid Urea-Based Library Synthesis

Owing to its convergent, one-step synthesis from 6-aminopyridazine-3-carboxamide and butyl isocyanate, 6-(3-butylureido)pyridazine-3-carboxamide serves as an efficient starting point for generating diverse urea-containing libraries. Industrial and academic labs aiming to explore structure-activity relationships around a pyridazine core with varied urea substituents can leverage this synthetic simplicity to accelerate hit-to-lead optimization.

Low-Lipophilicity Starting Point for ADME Optimization

With a ClogP of 0.44, this compound is significantly less lipophilic than many pyridazine-3-carboxamide kinase inhibitors. It can be used as a lead-like starting point in drug discovery programs where reducing logP is critical for improving metabolic stability, solubility, and selectivity. This scenario is supported by the cross-study comparable evidence of lipophilicity shift discussed in Section 3.

Quote Request

Request a Quote for 6-(3-Butylureido)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.